(S)-1-(4-Bromophenyl)ethanol

Beschreibung

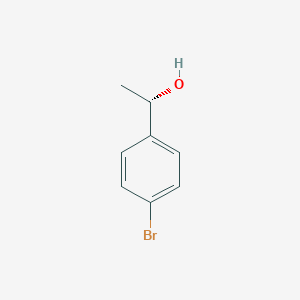

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDTYSBVMBQIBT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100760-04-1 | |

| Record name | (S)-1-(4-bromophenyl) ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(4-Bromophenyl)ethanol chemical properties and structure

An In-depth Technical Guide to (S)-1-(4-Bromophenyl)ethanol for Advanced Research and Development

Introduction: A Key Chiral Synthon

This compound (CAS: 100760-04-1) is a chiral secondary alcohol that has emerged as a pivotal intermediate in the fields of pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a stereogenic center benzylic to a bromine-substituted aromatic ring, offers a unique combination of chirality and reactivity. This makes it an invaluable building block for creating complex, enantiomerically pure molecules where specific stereochemistry is essential for biological activity and efficacy.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, stereoselective synthesis, and applications for professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

This compound is typically a clear, colorless liquid at room temperature.[4] The racemic mixture, in contrast, is often described as a white to light brown crystalline powder with a melting point of 36-38 °C.[5] This difference in physical state underscores the importance of enantiomeric purity.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-(4-bromophenyl)ethanol | [6] |

| Synonyms | (S)-4-Bromo-α-methylbenzyl alcohol | [4] |

| CAS Number | 100760-04-1 | [6] |

| Molecular Formula | C₈H₉BrO | [7] |

| Molecular Weight | 201.06 g/mol | [7] |

| Appearance | Clear colorless liquid | [4] |

| Density | 1.322 g/mL at 25 °C | [4][7] |

| Boiling Point | 253.3 °C at 760 mmHg | [4] |

| Flash Point | 110 °C | [4][7] |

| Refractive Index (n20/D) | 1.570 | [4] |

| SMILES | Cc1ccc(Br)cc1 | [6] |

| InChIKey | XTDTYSBVMBQIBT-VKHMYHEASA-N | [6] |

The Decisive Role of Stereochemistry

In drug development, the three-dimensional arrangement of atoms is critical. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles because biological systems, such as enzymes and receptors, are themselves chiral.[2][3][8] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[3]

The precise (S)-configuration of 1-(4-bromophenyl)ethanol is therefore non-negotiable when it is used as a starting material for a chiral active pharmaceutical ingredient (API). Sourcing or synthesizing this intermediate with high enantiomeric excess (ee) is a foundational step to ensure the stereochemical integrity, safety, and efficacy of the final drug product.[1][9]

Asymmetric Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric purity requires a stereoselective synthetic strategy. The most common approach is the asymmetric reduction of the prochiral precursor, 4'-bromoacetophenone. Two field-proven methodologies are detailed below: a biocatalytic whole-cell reduction and a chemically catalyzed asymmetric reduction.

Method 1: Biocatalytic Asymmetric Reduction

This "green chemistry" approach leverages enzymes within microorganisms to perform highly selective reductions under mild conditions. Whole cells of yeasts like Rhodotorula rubra are particularly effective, yielding the (S)-enantiomer with excellent conversion and enantiomeric excess.[4][7]

-

Cell Culture & Preparation: Cultivate Rhodotorula rubra in a suitable growth medium (e.g., YM broth) at 25-30 °C with agitation for 48-72 hours. Harvest the cells via centrifugation and wash with a sterile phosphate buffer (pH 7.0). Resuspend the cell pellet in the same buffer to create a dense cell slurry.

-

Bioreduction Reaction: In a reaction vessel, combine the R. rubra cell slurry with a glucose solution (as a co-substrate for cofactor regeneration, typically 1-2% w/v).[7]

-

Substrate Addition: Add 4'-bromoacetophenone (pre-dissolved in a minimal amount of a water-miscible solvent like ethanol to avoid insolubility) to the reaction mixture to a final concentration of 10-50 mM.[7]

-

Incubation: Maintain the reaction at 25-34 °C with constant shaking for 24-48 hours. The enzymatic machinery within the yeast cells reduces the ketone to the (S)-alcohol.[4][7]

-

Monitoring & Work-up: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once complete, centrifuge the mixture to pellet the yeast cells.

-

Extraction: Extract the aqueous supernatant three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification & Analysis: Purify the crude product via silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).[10][11]

Caption: Biocatalytic synthesis workflow.

Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This is a classic and highly reliable chemical method for the enantioselective reduction of prochiral ketones. It utilizes a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, such as (S)-2-Methyl-CBS-oxazaborolidine, to direct the hydride delivery to one face of the ketone.[7]

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) to the THF. Cool the solution to -20 °C using a suitable cooling bath.[7]

-

Borane Addition: Slowly add a borane-THF complex solution (1.0-1.5 equivalents) to the catalyst solution, maintaining the temperature at -20 °C. Stir for 10-15 minutes to allow for complex formation.[7]

-

Substrate Addition: Dissolve 4'-bromoacetophenone in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes. It is critical to maintain the reaction temperature at -20 °C to ensure high enantioselectivity.

-

Reaction & Quenching: Stir the mixture at -20 °C and monitor by TLC. Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature.

-

Work-up & Extraction: Allow the mixture to warm to room temperature and concentrate it under reduced pressure. Add 1M HCl and extract the product with ethyl acetate (3x).

-

Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the target compound. Confirm enantiomeric excess via chiral HPLC analysis.

Spectroscopic & Analytical Characterization

Structural confirmation and purity assessment are critical. The following data are typical for the characterization of this compound.

| Analysis | Expected Observations |

| ¹H NMR | δ (ppm) in CDCl₃: 7.49 (d, 2H, Ar-H), 7.26 (d, 2H, Ar-H), 4.88 (q, 1H, CH-OH), 1.85 (s, 1H, -OH), 1.48 (d, 3H, CH₃).[12] |

| ¹³C NMR | δ (ppm) in CDCl₃: 144.8, 131.5, 127.2, 121.1, 69.8, 25.2.[12] |

| FTIR | ν (cm⁻¹): 3350-3400 (broad, O-H stretch), ~2970 (C-H stretch, aliphatic), ~1590 (C=C stretch, aromatic), ~1070 (C-O stretch), ~825 (C-H bend, para-disubstituted).[12] |

| Mass Spec (EI) | m/z: 200/202 ([M]⁺, bromine isotopes), 185/187 ([M-CH₃]⁺), 157/159, 122, 103, 77.[13] |

| Chiral HPLC | Baseline separation of (S) and (R) enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® OD) using a mobile phase like n-Hexane/2-Propanol.[14] |

Applications in Advanced Synthesis

The utility of this compound lies in its dual reactivity. The hydroxyl group can be activated or derivatized, while the aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Pharmaceutical Intermediates: It serves as a precursor for various APIs, including anti-inflammatory agents and pyrethroid-based insecticides.[4][15] The chiral alcohol moiety is often retained in the final structure to ensure proper interaction with biological targets.

-

Cross-Coupling Reactions: The 4-bromo position is readily functionalized via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[16]

-

Derivatization: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted into a leaving group for nucleophilic substitution reactions, often with inversion of stereochemistry if desired.

Caption: Synthetic utility of the chiral building block.

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.[7][17]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[17]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of this compound in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. Royal Society of Chemistry. [Link]

-

ChemBK. (2024). (S)-(-)-1-(4-bromophenyl)-1-ethanol - Names and Identifiers. ChemBK. [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]

-

SpectraBase. (n.d.). 1-(4-Bromophenyl)ethanol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. [Link]

-

Doherty, J. S. & Kestell, T. J. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]

-

PubChem. (n.d.). (1S)-1-(4-bromophenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Slideshare. (2023). Pharmaceutical importance of stereochemistry.pdf. Slideshare. [Link]

-

Pharmaffiliates. (n.d.). 100760-04-1 | this compound. Pharmaffiliates. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Smith, S. W. (2009). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 11(2), 70–71. [Link]

-

PubChemLite. (n.d.). 1-(4-bromophenyl)ethanol (C8H9BrO). PubChemLite. [Link]

-

ResearchGate. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]

- 6. tsijournals.com [tsijournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pharmaceutical importance of stereochemistry.pdf [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

A Comprehensive Spectroscopic Guide to (S)-1-(4-Bromophenyl)ethanol

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral alcohol, (S)-1-(4-Bromophenyl)ethanol. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers and scientists in drug development and organic synthesis to ensure structural integrity and stereochemical purity.

Molecular Structure and Chirality

This compound is a secondary alcohol containing a stereocenter at the carbon atom bearing the hydroxyl group. This chirality is a key feature, as the biological activity of enantiomers can differ significantly.[3] Spectroscopic techniques are indispensable for confirming the absolute configuration and enantiomeric purity of such molecules.[3][4]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] For chiral molecules like this compound, NMR is also instrumental in determining stereochemistry, often with the aid of chiral derivatizing or solvating agents.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, methine, and methyl protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | ~7.45 | Doublet | ~8.4 |

| Aromatic (2H) | ~7.25 | Doublet | ~8.4 |

| Methine (-CHOH) | ~4.85 | Quartet | ~6.4 |

| Hydroxyl (-OH) | ~1.90 | Singlet (broad) | - |

| Methyl (-CH₃) | ~1.45 | Doublet | ~6.4 |

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on solvent and concentration.

The aromatic region shows a typical AA'BB' system for a 1,4-disubstituted benzene ring. The methine proton, being adjacent to both the aromatic ring and the hydroxyl group, is deshielded and appears as a quartet due to coupling with the three methyl protons. The methyl protons, in turn, are split into a doublet by the methine proton. The hydroxyl proton often appears as a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-Br) | ~121.0 |

| Quaternary Aromatic (C-CHOH) | ~144.8 |

| Aromatic (CH) | ~127.0 |

| Aromatic (CH) | ~128.5 |

| Methine (CHOH) | ~70.0 |

| Methyl (CH₃) | ~25.0 |

Note: Chemical shifts are typically reported in CDCl₃.

The carbon attached to the bromine atom is observed around 121.0 ppm, while the carbon bearing the ethanol substituent is further downfield. The two sets of aromatic CH carbons are chemically distinct. The methine carbon, being attached to the electronegative oxygen atom, is significantly deshielded and appears around 70.0 ppm.[6]

Caption: Key NMR shift assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[7] The IR spectrum of this compound is characterized by the following key absorptions:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium-Weak |

| C-O Stretch | 1000-1200 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

The most prominent feature in the IR spectrum of an alcohol is the strong, broad O-H stretching band, which arises due to intermolecular hydrogen bonding.[6][8][9][10] The presence of a strong C-O stretching absorption further confirms the alcohol functionality. The aromatic C=C stretching vibrations and the C-H stretches for both aromatic and aliphatic protons are also readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 1-(4-Bromophenyl)ethanol is expected to show a molecular ion peak and several characteristic fragment ions.

Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 200/202 g/mol .

Expected Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): This results in a fragment ion at m/z 185/187.

-

Loss of a hydroxyl group (-OH): This is less common for benzylic alcohols compared to the loss of H₂O.

-

Loss of water (-H₂O): Formation of a stable styrenyl cation can lead to a peak at m/z 182/184.

-

Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring can lead to the formation of the bromotropylium ion at m/z 171/173 or the hydroxymethyl cation at m/z 31. However, the most characteristic fragmentation for benzyl alcohols is often the loss of a radical to form a stable benzylic cation.[11][12]

-

Loss of the ethanol side chain: This would result in a bromophenyl cation at m/z 155/157.

Caption: Plausible MS fragmentation pathways for 1-(4-Bromophenyl)ethanol.

Experimental Protocols

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl, KBr), and allowing the solvent to evaporate. For a liquid sample, a drop can be placed between two salt plates.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS, LC-MS).

Data Acquisition

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard pulse sequences are typically used.

-

IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) source. The electron energy is typically set to 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS allows for unambiguous confirmation of its chemical structure and provides the necessary analytical foundation for its use in research and development. The specific stereochemistry, while not directly determined by these standard techniques alone, can be confirmed using chiral chromatography or specialized NMR methods.

References

-

Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779. [Link]

-

Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting information for Asymmetric transfer hydrogenation of ketones with chiral bidentate P,N-ligands. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. brainly.in [brainly.in]

A Comprehensive Safety & Handling Guide for (S)-1-(4-Bromophenyl)ethanol in Research Applications

Introduction: Contextualizing (S)-1-(4-Bromophenyl)ethanol in Modern Synthesis

This compound (CAS No: 100760-04-1) is a chiral secondary alcohol that serves as a pivotal building block in both pharmaceutical and agrochemical research.[1][2] Its utility stems from the presence of a reactive bromine atom and a chiral center, making it a valuable precursor for synthesizing complex, biologically active molecules.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth perspective on the safe handling, storage, and emergency management of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to provide actionable, field-proven insights. Understanding the causality behind safety protocols is paramount to fostering a proactive safety culture in the laboratory.

Section 1: Core Compound Profile & Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate engineering controls and personal protective equipment.

| Property | Value | Source(s) |

| CAS Number | 100760-04-1 | [3][4] |

| Molecular Formula | C₈H₉BrO | [3] |

| Molecular Weight | 201.06 g/mol | [3] |

| Appearance | Clear, colorless liquid or white to light brown crystalline powder | [4][5] |

| Melting Point | 36-38 °C | [5] |

| Boiling Point | 253.3 °C @ 760 mmHg; 119-121 °C @ 7 mmHg | [4][5] |

| Density | ~1.322 - 1.46 g/mL at 25 °C | [4][5][6] |

| Flash Point | 110 °C (Closed Cup) | [4][6] |

| Storage Temperature | Room Temperature; some suppliers recommend 0 - 8 °C for long-term storage | [1][3] |

Note: The compound's melting point is near ambient temperature, meaning it may exist as either a low-melting solid or a liquid. Handling procedures should be prepared for either physical state.

Section 2: GHS Hazard Identification & Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate rigorous safety measures. The following is not merely a list, but an interpretation of these hazards in a practical research context.

-

Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.[3][7] This "triple threat" classification underscores the need for comprehensive barrier protection. The primary risk in a research setting is not typically large-scale ingestion, but rather chronic, low-level exposure through contaminated surfaces or incidental inhalation of aerosols during transfer.

-

Skin Irritation - Category 2 (H315): Causes skin irritation.[3][7] The mechanism involves localized inflammation upon contact. This necessitates the use of appropriate chemical-resistant gloves and immediate washing after any suspected contact.

-

Serious Eye Irritation - Category 2A (H319): Causes serious eye irritation.[3][7] Accidental splashes can cause significant, but reversible, eye damage. This is a non-negotiable justification for wearing properly fitted safety glasses or goggles at all times in the laboratory.

-

Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335): May cause respiratory irritation.[3][7] This is particularly relevant when handling the compound as a powder or when generating aerosols from its liquid form. All manipulations should be performed in a certified chemical fume hood to prevent respiratory exposure.

-

Hazardous to the Aquatic Environment (Acute) - Category 3 (H402): Harmful to aquatic life.[3] This classification mandates responsible disposal practices. Under no circumstances should this compound or its contaminated materials be disposed of down the drain.[3]

Section 3: The Pillars of Safe Handling: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by PPE, is essential. The causality behind these choices is rooted in the toxicological profile discussed above.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. Its use is not merely a recommendation but a necessity driven by the compound's classifications for inhalation toxicity and respiratory irritation (H332, H335).[3][7] The fume hood contains vapors and potential aerosols, preventing them from entering the user's breathing zone.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][8]

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or pinholes before each use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: For most lab-scale operations within a fume hood, additional respiratory protection is not required. However, in the case of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][9]

Protocol: Safely Weighing and Preparing a Solution

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation: Before retrieving the compound, confirm the chemical fume hood is operational and the workspace is clean. Ensure an appropriate waste container is available inside the hood. Don all required PPE (goggles, lab coat, gloves).

-

Weighing: If the compound is solid, carefully transfer the required amount to a tared container inside the fume hood. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for transfer.

-

Dissolution: Add the solvent to the container with the compound slowly to avoid splashing. If necessary, cap and gently swirl or stir to dissolve.

-

Cleanup: Clean any minor drips or spills on the balance or work surface immediately with a solvent-dampened cloth, placing the cloth in the designated solid waste container.

-

Post-Handling: After completing the task, remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]

Section 4: Emergency Response & First Aid Protocols

Rapid and correct response to an accidental exposure is critical. The following workflow and procedures should be reviewed by all personnel before working with the compound.

Emergency Response Workflow for Accidental Exposure

Caption: Emergency response workflow for accidental exposure.

First Aid Measures: Step-by-Step

-

If Inhaled: Move the person into fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7]

-

In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[3][9]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][7]

Section 5: Spill Management & Waste Disposal

Protocol: Small-Scale Laboratory Spill Cleanup

-

Evacuate & Ventilate: Ensure the spill area is clear of personnel. If not already in a fume hood, ensure the area is well-ventilated.

-

Don PPE: Wear a complete protective suit, safety goggles, and appropriate gloves.[3]

-

Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to dike the spill.

-

Cleanup: Carefully sweep or scoop up the absorbed material or solid powder into a suitable, labeled, and closed container for disposal.[3] Avoid creating dust.

-

Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.

-

Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations. Do not allow the product to enter drains.[3]

Section 6: Storage & Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] While room temperature is generally acceptable, for long-term storage and to prevent degradation, refrigeration (0-8 °C) is advisable.[1]

-

Incompatibilities: The compound should be stored away from strong oxidizing agents and strong acids.[7]

References

-

Safety Data Sheet - this compound. Angene Chemical.

-

This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory. Fengchen Group.

-

This compound, (S)-4μ-Bromo-1-phenylethanol - Physico-chemical Properties. ChemBK.

-

1-(4-Bromophenyl)ethanol SDS, 76155-78-7 Safety Data Sheets. Echemi.

-

Safety Data Sheet - 1-(4-Bromophenyl)ethanol. Thermo Fisher Scientific.

-

1-(4-Bromophenyl)ethanol Chemical Properties, Uses, Production. ChemicalBook.

-

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol Safety Data Sheet. AK Scientific, Inc.

-

Safety Data Sheet - 2-(4-Bromophenyl)ethanol. Fisher Scientific.

-

1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352. PubChem, National Center for Biotechnology Information.

-

Safety Data Sheet - 2-(4-Bromophenyl)ethanol. Thermo Fisher Scientific.

-

1-(4-Bromophenyl)ethanol. Chem-Impex International.

-

This compound. Pharmaffiliates.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

(S)-1-(4-Bromophenyl)ethanol: A Technical Guide to Commercial Availability, Quality Control, and Application for Research Professionals

An In-Depth Technical Guide for Researchers

Abstract

(S)-1-(4-Bromophenyl)ethanol (CAS: 100760-04-1) is a pivotal chiral building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and specialized agrochemicals. Its stereospecific structure, featuring a chiral secondary alcohol and a reactive aryl bromide moiety, makes it an indispensable intermediate for constructing complex molecular architectures with precise three-dimensional orientations. The success of research and development programs often hinges on the quality and enantiomeric purity of such starting materials. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability of this compound, robust protocols for in-house quality verification, and key considerations for its application and handling.

Core Compound Properties and Specifications

This compound is a chiral secondary alcohol. The "(S)" designation refers to the specific stereochemical configuration at the carbinol carbon, which is often critical for the biological activity of the final target molecule.[1] Its physical and chemical properties are well-defined, providing a baseline for characterization.

| Property | Value | Source(s) |

| CAS Number | 100760-04-1 | [2][3] |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| IUPAC Name | (1S)-1-(4-bromophenyl)ethan-1-ol | [3][4] |

| Synonyms | (S)-4-Bromo-α-methylbenzyl alcohol | [3] |

| Appearance | Clear, colorless liquid to white/light brown crystalline solid | [3][5] |

| Boiling Point | 253.3°C at 760 mmHg; 119-121°C at 7 mmHg | [3][5] |

| Density | ~1.322 - 1.46 g/mL at 25°C | [3][5] |

| Refractive Index | ~1.570 (n20/D) | [3] |

| Purity (Typical) | ≥95% to ≥99% | [4][6] |

Commercial Availability and Supplier Selection

This compound is readily available from a multitude of chemical suppliers specializing in building blocks for research and development. However, the quality, purity, and documentation can vary significantly. For applications in pharmaceutical development, sourcing from a reputable manufacturer that can guarantee high enantiomeric purity is non-negotiable.[1]

Table of Representative Commercial Suppliers:

| Supplier | Typical Purity Offered | Notes |

| Biosynth | Research Grade | Offers various quantities (e.g., 10g, 100g) for R&D purposes.[7] |

| Advanced ChemBlocks | 95% | Provides basic characterization data.[4] |

| BLDpharm | Research Grade | Lists the compound as a chiral building block.[8] |

| Chem-Impex | ≥ 99% (GC) | Specifies purity by Gas Chromatography.[6] |

| Pharmaffiliates | High Purity | Marketed for use in organic synthesis.[2] |

Logical Workflow for Supplier Vetting

The process of selecting a supplier should be systematic to ensure the procurement of material fit for its intended purpose. Key decision points include the required purity, scale, and the criticality of the experiment.

Caption: Workflow for selecting and qualifying a supplier.

In-House Quality Control and Verification

While a supplier's Certificate of Analysis (CoA) provides essential data, independent verification is a cornerstone of scientific integrity. Upon receipt, the material's identity, chemical purity, and enantiomeric excess must be confirmed.

Protocol 1: Identity and Purity Confirmation

Objective: To confirm the chemical structure and estimate the purity of this compound using standard analytical techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), and multiplets in the aromatic region corresponding to the 1,4-disubstituted benzene ring. The integration of these signals should correspond to a 3:1:4 ratio.

-

¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

Sample Prep: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Use an appropriate ionization technique (e.g., ESI or GC-MS). The mass spectrum should show a molecular ion peak [M]+ or a related ion (e.g., [M+H]+ or [M-H₂O]+). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing fragments.

-

Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC

Objective: To separate the (S) and (R) enantiomers and quantify the enantiomeric excess of the sample. The development of a robust chiral HPLC method is critical.[9][10]

Causality Behind Method Development: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose or amylose derivatives, are highly effective for separating aromatic alcohols because they offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[10][11] The mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol), is optimized to achieve a balance between retention and resolution.[12]

Step-by-Step Methodology:

-

Column Selection: Start with a polysaccharide-based CSP. A common first choice would be a column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar phase.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 95:5 (v/v).[9] Small amounts of an additive, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can improve peak shape, although they are often unnecessary for neutral alcohols.[12]

-

Sample Preparation:

-

Prepare a stock solution of the racemic 1-(4-Bromophenyl)ethanol standard at ~1.0 mg/mL in the mobile phase to use for method development and system suitability.

-

Prepare the this compound sample to be tested at the same concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 225 nm[9]

-

Injection Volume: 10 µL

-

-

Method Optimization:

-

Inject the racemic standard. If resolution is poor, adjust the percentage of the polar modifier (IPA). Decreasing the IPA content generally increases retention and may improve resolution.

-

The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

-

-

Analysis and Calculation:

-

Inject the this compound sample.

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of the racemate.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

-

Caption: Workflow for chiral HPLC method development.

Synthetic Applications and Importance

This compound is a versatile intermediate due to its two distinct reactive sites.[6]

-

Chiral Alcohol Center: The secondary alcohol can be used to introduce the chiral phenethyl moiety, or it can be oxidized to the corresponding ketone or derivatized through esterification or etherification.

-

Aryl Bromide Moiety: The bromine atom is a powerful functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

This dual functionality makes it a valuable precursor for:

-

Pharmaceutical Agents: It serves as a building block for anti-inflammatory and analgesic drugs.[1][6]

-

Agrochemicals: It is a key intermediate in the synthesis of pyrethroid insecticides like tefluthrin.[3][13]

-

Materials Science: It is used in the synthesis of photochemically active and photophysical phthalocyanines.[2]

Safety and Handling

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: Store in a cool, dry, well-ventilated area, typically at 0 - 8°C, and keep the container tightly sealed.[6]

-

Safety: The compound is considered harmful if swallowed, inhaled, or in contact with skin (Risk Statements: R20/21/22).[13] It can also cause irritation to the eyes, respiratory system, and skin (Risk Statements: R36/37/38).[13]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (Safety Statement: S36/37/39).[13] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (Safety Statement: S26).[13]

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for a wide range of research applications. Its utility is directly proportional to its chemical and, most importantly, its enantiomeric purity. This guide outlines a comprehensive approach for researchers to source high-quality material, perform rigorous in-house validation, and handle the compound safely. By integrating these practices, scientists can ensure the reliability and reproducibility of their synthetic work, ultimately accelerating the pace of discovery and development.

References

-

Pharmaffiliates. this compound. [Link]

-

Unnamed Source. The Crucial Role of this compound in Pharmaceutical Synthesis. [Link]

-

LookChem. Cas 5391-88-8, 1-(4-Bromophenyl)ethanol. [Link]

-

ChemBK. (S)-(-)-1-(4-bromophenyl)-1-ethanol - Names and Identifiers. [Link]

-

Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

Nature. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS 100760-04-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound 95% | CAS: 100760-04-1 | AChemBlock [achemblock.com]

- 5. Cas 5391-88-8,1-(4-Bromophenyl)ethanol | lookchem [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 100760-04-1 | AEA76004 [biosynth.com]

- 8. 100760-04-1|this compound|BLD Pharm [bldpharm.com]

- 9. tsijournals.com [tsijournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

Introduction to the stereochemistry of (S)-1-(4-Bromophenyl)ethanol

An In-depth Technical Guide to the Stereochemistry of (S)-1-(4-Bromophenyl)ethanol

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a fundamental determinant of its biological activity and material properties. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different effects. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or even toxic. This compound, a chiral secondary alcohol, exemplifies this principle. It serves as an invaluable chiral building block, a foundational component for constructing complex molecular architectures required in contemporary drug discovery and fine chemical synthesis.[1][2][3] Its utility is critically dependent on its stereochemical integrity. This guide provides a comprehensive exploration of the stereochemistry of the (S)-enantiomer, from its structural definition to its synthesis and analysis, grounded in the principles and field-proven methodologies essential for researchers and drug development professionals.

Part 1: Defining the Stereogenic Center of 1-(4-Bromophenyl)ethanol

The chirality of 1-(4-Bromophenyl)ethanol originates from a single stereogenic center: the carbon atom bonded to the hydroxyl (-OH) group, the phenyl ring, a methyl group (-CH3), and a hydrogen atom (-H). The presence of four different substituents on this carbon means the molecule is asymmetric and can exist in two enantiomeric forms: (R) and (S).

The specific configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priorities: The atoms directly attached to the chiral center are ranked by atomic number. Higher atomic number receives higher priority.

-

Priority 1: -OH (Oxygen, Z=8)

-

Priority 2: -C₆H₄Br (The carbon of the phenyl ring, Z=6, is attached to other carbons)

-

Priority 3: -CH₃ (The methyl carbon, Z=6, is attached to hydrogens)

-

Priority 4: -H (Hydrogen, Z=1) (Note: Between the phenyl and methyl groups, the phenyl ring carbon takes precedence as it is bonded to other carbons, while the methyl carbon is bonded only to hydrogens.)

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (the hydrogen atom) points away from the observer.

-

Determine Configuration: With the molecule oriented, the path from priority 1 to 2 to 3 is traced. For this compound, this path proceeds in a counter-clockwise direction, leading to the "(S)" designation (from the Latin sinister, for left).

This precise three-dimensional arrangement is crucial for its role as a synthetic intermediate, as the stereochemistry of the final active pharmaceutical ingredient (API) often depends directly on the configuration of this starting block.[2]

Part 2: The Synthesis of Enantiopure this compound

Achieving high enantiomeric purity is the primary goal in the synthesis of this compound. The most direct and efficient strategy is the asymmetric reduction of the prochiral ketone precursor, 4-bromoacetophenone .[1][4] This approach avoids the formation of a racemic mixture that would require a subsequent, often inefficient, resolution step. Two dominant methodologies are employed in the field: biocatalytic and chemocatalytic reduction.

Methodology I: Biocatalytic Asymmetric Reduction

The use of enzymes, either in whole-cell systems or as isolated proteins, represents a highly refined and sustainable approach to asymmetric synthesis.[5] Enzymes, as inherently chiral catalysts, create a precisely shaped active site that preferentially binds the substrate in an orientation leading to the formation of a single enantiomer.

Causality and Mechanism: Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity.[6] For the synthesis of the (S)-enantiomer, specific microorganisms are selected that express ADHs following an anti-Prelog selectivity pattern. The enzyme binds the 4-bromoacetophenone and delivers a hydride (from a cofactor like NADH or NADPH) to one specific face of the planar carbonyl group, yielding the (S)-alcohol with high fidelity.

Several microorganisms, such as the yeasts Rhodotorula rubra and Rhodotorula minuta, have been shown to reduce 4-bromoacetophenone to this compound with excellent conversion rates and high enantiomeric excess (e.e.).[1]

Experimental Protocol: Whole-Cell Bioreduction

-

Culture Preparation: A suitable microorganism (e.g., Rhodotorula rubra) is cultivated in an appropriate sterile growth medium containing a carbon source (like glucose), a nitrogen source, and essential minerals. The culture is grown until it reaches a sufficient cell density.

-

Bioconversion: The prochiral ketone, 4-bromoacetophenone, is added to the cell culture. The reaction is incubated under controlled conditions (temperature, pH, agitation) for a set period (e.g., 10-24 hours).[1]

-

Workup and Isolation: After the reaction, the mixture is centrifuged to separate the cells. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by silica gel chromatography, to yield pure this compound.

Caption: Workflow for biocatalytic synthesis of this compound.

Methodology II: Chemocatalytic Asymmetric Transfer Hydrogenation

This strategy utilizes a chiral metal-ligand complex to catalyze the reduction of the ketone. Asymmetric transfer hydrogenation is a particularly robust method, where an inexpensive hydrogen source like isopropanol or formic acid is used in place of high-pressure hydrogen gas.

Causality and Mechanism: The catalyst, often a ruthenium or rhodium complex coordinated to a chiral ligand, creates an asymmetric environment around the metal center. The 4-bromoacetophenone substrate coordinates to the metal, and the chiral ligand sterically directs the transfer of a hydride from the hydrogen donor to a single face of the ketone, resulting in the preferential formation of one enantiomer. The choice of ligand is paramount for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), the chiral catalyst is formed in situ or pre-formed.

-

Reaction Setup: 4-bromoacetophenone, the hydrogen donor (e.g., a mixture of formic acid and triethylamine), and a catalytic amount of the chiral metal complex are dissolved in an appropriate solvent in a reaction vessel.

-

Reaction Execution: The mixture is stirred at a specific temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the enantiomerically enriched alcohol.

| Parameter | Biocatalytic Reduction | Chemocatalytic Reduction |

| Catalyst | Enzymes (e.g., ADHs from yeast) | Chiral Metal-Ligand Complexes |

| Selectivity | Often >99% e.e.[1] | Typically high, but ligand dependent |

| Conditions | Aqueous media, mild temp. & pH | Organic solvents, variable temp. |

| Advantages | Environmentally benign, high selectivity | Broad substrate scope, predictable |

| Disadvantages | Substrate inhibition, culture-dependent | Catalyst cost, metal contamination |

Table 1: Comparison of Key Asymmetric Synthesis Methodologies.

Part 3: Stereochemical Analysis & Quality Control

Verifying the identity, purity, and, most importantly, the enantiomeric excess of the synthesized this compound is a non-negotiable step. A multi-pronged analytical approach ensures the highest degree of trustworthiness in the final product.

Technique I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess.[7][8] It provides a direct, quantitative measure of the ratio of the two enantiomers in a sample.

Principle of Separation: The technique relies on a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (e.g., silica). As the racemic or enantiomerically enriched mixture passes through the column, the (R) and (S) enantiomers form transient, diastereomeric complexes with the chiral selector. Due to differing stereochemical interactions, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation and two distinct peaks on the chromatogram. Polysaccharide-based CSPs are particularly effective for separating chiral aromatic alcohols.[9][10]

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

-

System Setup: An HPLC system equipped with a suitable chiral column (e.g., Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-4) is used.[10]

-

Mobile Phase: A mobile phase, typically a mixture of n-hexane and isopropanol, is selected and optimized to achieve baseline separation of the enantiomers.

-

Sample Analysis: A dilute solution of the synthesized 1-(4-bromophenyl)ethanol is injected into the system. The eluting peaks are detected using a UV detector.

-

Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Caption: General workflow for chiral HPLC analysis.

Technique II: Polarimetry

Optical rotation measurement is a classic technique for characterizing chiral compounds.

Principle: A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The (S)-enantiomer of 1-(4-bromophenyl)ethanol is levorotatory (rotates light to the left, designated with a minus sign).

The specific rotation ([α]) is a standardized physical constant. For this compound, a representative value is: [α]D25 = -32.1° (c = 1.00 in CHCl₃) [11]

While useful for confirming the presence of an enantiomerically enriched sample, polarimetry is less precise than chromatography for determining high e.e. values, as the measured rotation is linearly proportional to the enantiomeric excess.

| Property | Value |

| CAS Number | 100760-04-1[12][13][14] |

| Molecular Formula | C₈H₉BrO[14][15] |

| Molecular Weight | 201.06 g/mol [16][17] |

| Appearance | Colorless oil or white solid[11][18] |

| Specific Rotation | [α]D25 = -32.1° (c=1, CHCl₃)[11] |

Table 2: Physical and Chiroptical Properties of this compound.

Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure and purity of the synthesized compound.

-

¹H and ¹³C NMR: These standard techniques are used to verify the molecular structure by identifying the chemical environments of all hydrogen and carbon atoms. The spectra for 1-(4-bromophenyl)ethanol are well-documented and can be used for comparison.[11][17][19][20]

-

Chiral NMR Analysis: In a standard NMR solvent, enantiomers are indistinguishable. However, by adding a chiral resolving agent or a chiral solvating agent to the NMR tube, the (R) and (S) enantiomers can be differentiated. These agents form diastereomeric complexes with the analyte, which have distinct chemical shifts, allowing for the potential quantification of the enantiomeric ratio.

Conclusion

The stereochemistry of this compound is not merely an academic descriptor but the very foundation of its utility as a high-value chemical intermediate. A comprehensive understanding, beginning with the assignment of its stereocenter and extending through its enantioselective synthesis and rigorous analytical verification, is essential for its successful application. The methodologies detailed herein—particularly biocatalytic synthesis and chiral HPLC analysis—represent the state-of-the-art in producing and validating this critical chiral building block, ensuring the integrity and efficacy of the advanced molecules derived from it.

References

-

Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]

-

Al-Zuhairi, A. J., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. [Link]

-

Unknown. The Crucial Role of this compound in Pharmaceutical Synthesis. LinkedIn. [Link]

-

Pharmaffiliates. This compound. Pharmaffiliates. [Link]

-

LookChem. 1-(4-Bromophenyl)ethanol. LookChem. [Link]

-

ChemBK. (S)-(-)-1-(4-bromophenyl)-1-ethanol. ChemBK. [Link]

-

Kurbanoglu, E. B., et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]

-

Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

-

Wikipedia. Chiral analysis. Wikipedia. [Link]

-

PubChem. 1-(4-Bromophenyl)ethanol. PubChem. [Link]

-

Supporting Information for an unspecified article. [Link]

-

Al-Awshabi, F. (2018). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. [Link]

-

PubChem. (1S)-1-(4-bromophenyl)ethan-1-ol. PubChem. [Link]

-

ResearchGate. Asymmetric reduction of acetophenone in the presence of catalyst 1. ResearchGate. [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

-

Supporting Information for an unspecified article. The Royal Society of Chemistry. [Link]

-

PubChemLite. 1-(4-bromophenyl)ethanol (C8H9BrO). PubChemLite. [Link]

-

Supporting Information for an unspecified article. The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 7. Chiral analysis - Wikipedia [en.wikipedia.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. This compound | 100760-04-1 | AEA76004 [biosynth.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. (1S)-1-(4-bromophenyl)ethan-1-ol | C8H9BrO | CID 2734890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - 1-(4-bromophenyl)ethanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 16. Cas 5391-88-8,1-(4-Bromophenyl)ethanol | lookchem [lookchem.com]

- 17. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]

- 19. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]

- 20. rsc.org [rsc.org]

The Alchemist's Pursuit: A Technical Guide to the Discovery and Synthesis of Chiral Secondary Alcohols

Introduction: The Significance of a Single Stereocenter

In the intricate world of molecular architecture, the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound. Chiral secondary alcohols, organic molecules featuring a hydroxyl group attached to a stereogenic carbon center, represent a cornerstone of this principle. Their prevalence as key structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals underscores the critical importance of methods for their enantioselective synthesis.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core strategies for the discovery and synthesis of these valuable chiral building blocks. We will delve into the mechanistic underpinnings of widely employed synthetic protocols, offer field-proven insights into experimental design, and provide a comparative analysis of the analytical techniques essential for verifying enantiopurity.

Part 1: Strategic Approaches to Asymmetric Synthesis

The synthesis of a single enantiomer of a chiral secondary alcohol from a prochiral ketone or a racemic mixture is a central challenge in organic chemistry. The primary strategies can be broadly categorized into three main approaches: asymmetric catalysis, enzymatic resolutions, and chiral pool synthesis. The choice of method is dictated by factors such as substrate scope, desired enantiopurity, scalability, and economic viability.[1]

Asymmetric Catalysis: The Power of Chiral Induction

Asymmetric catalysis offers an elegant and atom-economical approach to chiral secondary alcohols by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral ketone.

A landmark achievement in asymmetric catalysis, the Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP, to effect the highly enantioselective reduction of a wide range of ketones.[3] The reaction typically proceeds under a hydrogen atmosphere and requires a base for activation of the precatalyst.[4]

The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of hydride delivery to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol in high excess.[4]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone via Noyori's Method

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (S)-BINAP in degassed DMF. The mixture is heated to 100 °C for 10 minutes to form the (S)-BINAP-Ru(II) catalyst.

-

Reaction Setup: In a separate Schlenk flask, acetophenone is dissolved in degassed 2-propanol.

-

Hydrogenation: The catalyst solution is transferred to the substrate solution. The flask is then placed in a high-pressure autoclave. The system is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4 atm).

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 23-100 °C) and monitored by chiral GC or HPLC until completion.

-

Work-up: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the enantiomerically enriched (R)-1-phenylethanol.

The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of prochiral ketones, employing a chiral oxazaborolidine catalyst.[5][6] This reaction typically uses a borane source, such as borane-THF complex or catecholborane, as the stoichiometric reductant.[7][8]

The proposed mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which in turn activates the borane as a hydride donor.[8] The catalyst's endocyclic boron atom then coordinates to the ketone's carbonyl oxygen, directing the hydride transfer to one face of the carbonyl group in a highly stereoselective manner.[6]

Experimental Protocol: CBS Reduction of a Prochiral Ketone

-

Catalyst Preparation (in situ): To a solution of (R)-2-methyl-CBS-oxazaborolidine in anhydrous toluene at -78 °C under an inert atmosphere, a solution of catecholborane in THF is slowly added.

-

Substrate Addition: A solution of the prochiral ketone in anhydrous toluene is then added dropwise to the catalyst mixture at -78 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for several hours and monitored by TLC or chiral GC/HPLC.

-

Quenching and Work-up: The reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to afford the chiral secondary alcohol.

Enzymatic Resolutions: Nature's Catalysts

Enzymatic resolutions, particularly those employing lipases, offer a highly selective means of separating a racemic mixture of secondary alcohols.[9] These biocatalytic methods are often performed under mild reaction conditions and can exhibit exceptional enantioselectivity.[10]

The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme. In a typical lipase-catalyzed acylation, one enantiomer of the racemic alcohol is preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess. A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[11]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol

-

Reaction Setup: To a solution of racemic 1-phenylethanol in a suitable organic solvent (e.g., n-hexane), an immobilized lipase (e.g., Novozym 435) is added.

-

Acyl Donor Addition: An acyl donor, such as vinyl acetate, is added to the mixture.

-

Reaction: The reaction is stirred at a controlled temperature (e.g., 42 °C) for a specific duration (e.g., 75 minutes).

-

Monitoring and Termination: The reaction progress is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is terminated at approximately 50% conversion for optimal enantiopurity of both products.

-

Separation: The enzyme is removed by filtration, and the solvent is evaporated. The remaining alcohol and the formed ester are then separated by column chromatography.

Chiral Pool Synthesis: Building from Nature's Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, terpenes, and sugars, as starting materials.[12][13] This strategy is particularly advantageous when the target molecule shares a significant portion of its carbon skeleton and stereochemistry with the natural precursor, thereby reducing the number of synthetic steps and avoiding the need for asymmetric induction or resolution.[14][15] For instance, chiral terpenes like (+)-α-pinene can be converted into reagents like diisopinocampheylborane, which is useful for the asymmetric synthesis of secondary alcohols.[12]

Part 2: A Comparative Analysis of Synthetic Methodologies

The selection of an appropriate synthetic strategy is a critical decision in the development of a process for a chiral secondary alcohol. The following table provides a comparative overview of the key features of the discussed methodologies.

| Feature | Noyori Asymmetric Hydrogenation | Corey-Bakshi-Shibata (CBS) Reduction | Enzymatic Kinetic Resolution | Chiral Pool Synthesis |

| Principle | Asymmetric reduction of prochiral ketones | Asymmetric reduction of prochiral ketones | Enantioselective acylation/hydrolysis of a racemate | Utilization of naturally occurring chiral starting materials |

| Typical Catalyst/Reagent | Ru-BINAP complexes | Chiral oxazaborolidines, Borane source | Lipases, Esterases | Natural products (e.g., terpenes, amino acids) |

| Theoretical Max. Yield | 100% | 100% | 50% (up to 100% with DKR) | Dependent on the synthetic route |

| Key Advantages | High TON/TOF, broad substrate scope | High enantioselectivity, predictable stereochemistry | Excellent enantioselectivity, mild conditions | Reduced number of steps, inherent chirality |

| Common Challenges | High pressure equipment, catalyst cost | Moisture sensitivity, stoichiometric reductant | 50% yield limitation, separation of products | Limited availability of suitable starting materials |

Part 3: Analytical Validation: The Quest for Enantiopurity

The successful synthesis of a chiral secondary alcohol is contingent upon the accurate determination of its enantiomeric excess (ee). Several analytical techniques are routinely employed for this purpose.[16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[17] The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.[18] Polysaccharide-based CSPs are among the most versatile and commonly used for the separation of chiral alcohols.[19]

Chiral Gas Chromatography (GC)

For volatile and thermally stable secondary alcohols, chiral GC offers excellent resolution and sensitivity.[20][21] Similar to HPLC, chiral GC employs a column coated with a chiral stationary phase, often a cyclodextrin derivative, to effect the separation of enantiomers.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess.[23][24] The CSA forms transient diastereomeric complexes with the enantiomers of the alcohol, which results in the splitting of otherwise equivalent signals in the NMR spectrum.[25][26] The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.

Comparison of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Diastereomeric interactions with a CSP | Broad applicability, high resolution, preparative scale possible | Higher cost of chiral columns, solvent consumption |

| Chiral GC | Diastereomeric interactions with a CSP | High resolution, high sensitivity, fast analysis times | Requires volatile and thermally stable analytes |

| NMR with CSAs | Formation of transient diastereomeric complexes | Rapid analysis, non-destructive | Lower sensitivity, may require optimization of CSA and conditions |

Conclusion: A Forward Look

The synthesis of enantiomerically pure secondary alcohols remains a vibrant and evolving field of research. While powerful catalytic and enzymatic methods have been established, the quest for more efficient, sustainable, and broadly applicable synthetic strategies continues. Advances in catalyst design, protein engineering, and flow chemistry are poised to further refine our ability to construct these vital chiral building blocks. For the researcher, a thorough understanding of the principles and practicalities of both the synthesis and the analysis of chiral secondary alcohols is paramount to success in the development of next-generation pharmaceuticals and other advanced materials.

References

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2022). MDPI. Retrieved from [Link]

-

Chiral pool. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). ACS Publications. Retrieved from [Link]

-

Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar. Retrieved from [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved from [Link]

-

Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. (2005). Journal of the American Chemical Society. Retrieved from [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. Retrieved from [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017). PMC - PubMed Central. Retrieved from [Link]

-

Asymmetric Routes to Chiral Secondary Alcohols. (2007). Pharmaceutical Technology. Retrieved from [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction. (2014). Chem-Station Int. Ed.. Retrieved from [Link]

-

asymmetric-hydrogenation-2015.pdf. (n.d.). Retrieved from [Link]

-

Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Asymmetric hydrogenation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. (2020). PMC - PubMed Central. Retrieved from [Link]

-

Chiral Separation by HPLC Using the Ligand-Exchange Principle. (2000). SpringerLink. Retrieved from [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). JOCPR. Retrieved from [Link]

-

Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. (2022). Dalton Transactions. Retrieved from [Link]

-

(PDF) Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. (n.d.). ResearchGate. Retrieved from [Link]

-

Direct chiral HPLC separation on CSPs. (2022). Chiralpedia. Retrieved from [Link]